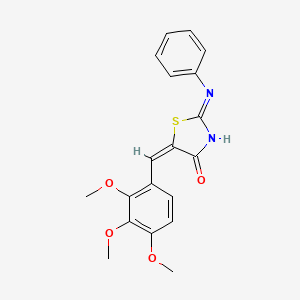

(2E,5E)-2-(phenylimino)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E,5E)-2-(Phenylimino)-5-(2,3,4-Trimethoxybenzyliden)-1,3-Thiazolidin-4-on ist eine synthetische organische Verbindung, die zur Thiazolidinon-Familie gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften. Die einzigartige Struktur dieser Verbindung, die einen Thiazolidinon-Ring mit Phenylimino- und Trimethoxybenzyliden-Substituenten aufweist, macht sie zu einem interessanten Thema in der pharmazeutischen Chemie.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von (2E,5E)-2-(Phenylimino)-5-(2,3,4-Trimethoxybenzyliden)-1,3-Thiazolidin-4-on beinhaltet typischerweise die Kondensation geeigneter Aldehyde und Amine mit Thiazolidinon-Derivaten. Ein übliches Verfahren beinhaltet:

Ausgangsmaterialien: 2,3,4-Trimethoxybenzaldehyd, Phenylamin und Thiazolidinon.

Reaktionsbedingungen: Die Reaktion wird häufig in Gegenwart eines Katalysators wie Essigsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen durchgeführt.

Verfahren: Die Reaktanten werden in einem geeigneten Lösungsmittel wie Ethanol oder Methanol gemischt und mehrere Stunden unter Rückfluss erhitzt, bis die Reaktion abgeschlossen ist. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für solche Verbindungen können ähnliche synthetische Wege beinhalten, werden jedoch für die Produktion im großen Maßstab optimiert. Dazu gehört die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierter Synthese und fortschrittlichen Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2E,5E)-2-(Phenylimino)-5-(2,3,4-Trimethoxybenzyliden)-1,3-Thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den vorhandenen funktionellen Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure, Kaliumpermanganat in Wasser.

Reduktion: Natriumborhydrid in Methanol, Lithiumaluminiumhydrid in Ether.

Substitution: Halogenierungsmittel wie N-Bromsuccinimid, Alkylierungsmittel wie Methyliodid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation zu entsprechenden Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen antimikrobiellen und antimykotischen Eigenschaften untersucht.

Medizin: Wird auf seine krebshemmende und entzündungshemmende Wirkung untersucht.

Industrie: Potenzieller Einsatz bei der Entwicklung neuer Materialien und Arzneimittel.

5. Wirkmechanismus

Der Wirkmechanismus von (2E,5E)-2-(Phenylimino)-5-(2,3,4-Trimethoxybenzyliden)-1,3-Thiazolidin-4-on beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Zum Beispiel:

Antimikrobielle Aktivität: Die Verbindung kann die Synthese der bakteriellen Zellwand hemmen oder die Membranintegrität stören.

Krebshemmende Aktivität: Sie kann die Apoptose in Krebszellen induzieren, indem sie Caspasen aktiviert oder spezifische Signalwege hemmt.

Wirkmechanismus

The mechanism of action of (2E,5E)-2-(PHENYLIMINO)-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2E,5E)-2-(Phenylimino)-5-(Benzyliden)-1,3-Thiazolidin-4-on: Fehlt die Trimethoxy-Substitution, was sich auf ihre biologische Aktivität auswirken kann.

(2E,5E)-2-(Phenylimino)-5-(4-Methoxybenzyliden)-1,3-Thiazolidin-4-on: Enthält eine einzelne Methoxygruppe, was zu unterschiedlichen chemischen Eigenschaften führt.

Einzigartigkeit

Das Vorhandensein der 2,3,4-Trimethoxybenzyliden-Gruppe in (2E,5E)-2-(Phenylimino)-5-(2,3,4-Trimethoxybenzyliden)-1,3-Thiazolidin-4-on verleiht einzigartige elektronische und sterische Eigenschaften, die möglicherweise ihre biologische Aktivität verbessern und sie zu einer wertvollen Verbindung für weitere Forschung machen.

Eigenschaften

Molekularformel |

C19H18N2O4S |

|---|---|

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

(5E)-2-phenylimino-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H18N2O4S/c1-23-14-10-9-12(16(24-2)17(14)25-3)11-15-18(22)21-19(26-15)20-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,21,22)/b15-11+ |

InChI-Schlüssel |

WMJKFCOEXKXXAU-RVDMUPIBSA-N |

Isomerische SMILES |

COC1=C(C(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC)OC |

Kanonische SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665572.png)

![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]acetohydrazide](/img/structure/B11665574.png)

![N'-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11665576.png)

![N-({N'-[(E)-(4-Bromo-5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide](/img/structure/B11665582.png)

![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665586.png)

![N'-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665594.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B11665603.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665607.png)

![3-(2-chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665613.png)

![(3Z)-1-[(dibutylamino)methyl]-3-(naphthalen-2-ylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B11665636.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665640.png)